molecular formula C21H22N2O5S B135092 Zinquin CAS No. 151606-29-0

Zinquin

Cat. No. B135092
CAS RN: 151606-29-0
M. Wt: 386.4 g/mol
InChI Key: CGNKOBNGEFZRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinquin is an intracellular Zn2+ selective fluorescent probe . It is used to detect zinc in cells by UV fluorescence . Zinquin can form complexes with Zn2+ in either 1:1 or 2:1 ratios . It labels micromolar concentrations of intracellular Zn2+ ions with an intense extranuclear fluorescence emitting in the blue range .


Molecular Structure Analysis

Zinquin has a molecular weight of 386.42 . The molecular formula is C19H18N2O5S .


Chemical Reactions Analysis

Zinquin reacts with free Zn2+ within cells at nanomolar concentrations . It forms zinquin-Zn2+ complexes in either 1:1 or 2:1 ratios . Zinquin reacts in micromolar concentrations with Zn2+ bound to proteins .


Physical And Chemical Properties Analysis

Zinquin is soluble in DMSO . It is a cell-impermeable fluorescent probe . It has an excitation wavelength of 355 nm and an emission wavelength of 491 nm .

Scientific Research Applications

Intracellular Zn²⁺ Detection and Bioimaging

Zinc ions (Zn²⁺) play crucial roles in maintaining protein structures, regulating enzymatic activity, and mediating signaling pathways within living cells . To better understand intracellular Zn²⁺ dynamics, researchers have developed organic fluorescent probes like Zinquin. These probes allow real-time monitoring of Zn²⁺ concentrations and bioimaging in live cells. Here’s what you need to know:

Design and Construction of Zinquin Probes:
Fluorescent Response Mechanisms:
Applications of Zinquin:
Challenges and Prospects:

Mechanism of Action

Target of Action

Zinquin is a fluorescent probe that primarily targets Zinc ions (Zn2+) within cells . Zinc ions play a crucial role in various physiological processes, including homeostasis, immune responses, oxidative stress, apoptosis, and aging . They are also proposed to function as a conventional neurotransmitter for the presynaptic neuron and as a transmembrane signal traversing the postsynaptic neuron .

Mode of Action

Zinquin interacts with its target, the Zinc ions, by forming Zinquin-Zn2+ complexes . The formation of these complexes is favored by the presence of lipid, suggesting that it partitions into membranes . Zinquin can act as a Zn2+ ionophore, exchanging Zn2+ for two protons . This interaction results in changes in the intracellular concentrations of Zn2+ .

Biochemical Pathways

The interaction of Zinquin with Zinc ions affects a variety of biochemical pathways. The use of Zinquin and its analogues has revealed that transient Zn2+ is a chief component in these pathways . The exact targets of zinquin in these pathways within a cellular environment are yet to be fully validated .

Pharmacokinetics

Zinquin is a membrane-permeant fluorophore . It is able to diffuse across lipid bilayers and plasma and synaptic vesicle membranes . Once inside the cell, Zinquin is retained because the ester group is cleaved by cytosolic esterase to give Zinquin that carries a negative charge, preventing its efflux across the plasma membrane .

Result of Action

The action of Zinquin results in the detection of Zinc ions in cells by UV fluorescence . It can be used to monitor the change in intracellular concentrations of Zn2+ in various cell types . The ester is excited at 368nm and emits at 490nm .

Action Environment

The action of Zinquin is influenced by the complex heterogeneous cellular environment . The presence of a pH gradient across vesicles traps the Zn2±probe complex within the vesicles . Its tendency to partition into membranes and to serve as an ionophore should be taken into account when considering its action, efficacy, and stability .

Future Directions

Zinquin has been used to visualize a zinc-rich vesicular compartment in yeast . It has been suggested that reducing the content of endogenous labile Zn may favor a reduction in smooth muscle cell injury and necrosis . This biochemical mechanism is effective in improving the therapeutic effect of vascular stents .

properties

IUPAC Name

2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-12-3-7-16(8-4-12)27(24,25)21-17-10-15(26-11-18(22)23)9-14-6-5-13(2)20-19(14)17/h3-10,21H,11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNKOBNGEFZRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)O)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164821
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinquin

CAS RN

151606-29-0
Record name Zinquin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinquin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZINQUIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RD6XLAC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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